6-Bromo-2-ethylpyrimidin-4-amine
Overview
Description
6-Bromo-2-ethylpyrimidin-4-amine is a pyrimidine derivative with a molecular formula of C6H8BrN3 and a molecular weight of 202.05 g/mol Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethylpyrimidin-4-amine typically involves the bromination of 2-ethylpyrimidin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-ethylpyrimidin-4-amine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 6-phenyl-2-ethylpyrimidin-4-amine.
Scientific Research Applications
6-Bromo-2-ethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethylpyrimidin-4-amine: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
6-Chloro-2-ethylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Fluoro-2-ethylpyrimidin-4-amine: Contains a fluorine atom, which can influence its pharmacokinetic properties and binding affinity to targets.
Uniqueness
6-Bromo-2-ethylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions
Properties
IUPAC Name |
6-bromo-2-ethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAVHEKZVCPPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301059 | |
Record name | 6-Bromo-2-ethyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811450-27-8 | |
Record name | 6-Bromo-2-ethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811450-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-ethyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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